Verazine: A Comprehensive Technical Dossier on its Chemical Structure, Bioactivity, and Synthesis
Verazine: A Comprehensive Technical Dossier on its Chemical Structure, Bioactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verazine is a steroidal alkaloid of the 22,26-epiminocholestane class, naturally occurring in various species of the Veratrum genus.[1] This document provides an in-depth technical overview of Verazine, encompassing its chemical structure, physicochemical properties, and known biological activities, including its anti-inflammatory and antifungal properties. Furthermore, this guide details its biosynthetic pathway, chemical synthesis, and relevant experimental protocols. Verazine is a notable precursor in the biosynthesis of cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, highlighting its significance in developmental biology and oncology research.[2][3]
Chemical Structure and Properties
Verazine is a complex steroidal alkaloid with the molecular formula C₂₇H₄₃NO.[4][5] Its structure is characterized by a C-nor-D-homosteroid skeleton.[6]
Systematic IUPAC Name: (3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[4][5]
SMILES String: C[C@H]1CCC(=NC1)--INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK--O)C)C[4]
InChI Key: VRBNGKPRTHBEIQ-LURFOZDGSA-N[4]
Physicochemical Data
The following table summarizes key physicochemical properties of Verazine.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₃NO | [4][5] |
| Molecular Weight | 397.647 g/mol | [1] |
| Monoisotopic Mass | 397.334465009 Da | [1] |
| Water Solubility (predicted) | 0.00035 g/L | [1] |
| logP (predicted) | 5.88 | [1] |
| pKa (Strongest Basic, predicted) | 4.12 | [1] |
| CAS Number | 14320-81-1 | [4] |
Biological Activity and Mechanism of Action
Verazine exhibits a range of biological activities, with its anti-inflammatory and antifungal properties being the most studied. It is also known to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner.[4]
Anti-inflammatory Activity
Verazine has demonstrated potent anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, Verazine inhibited the production of nitric oxide (NO) with a half-maximal inhibitory concentration (IC₅₀) of 20.41 μM.[7][8] Further investigations revealed that Verazine can suppress the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[7] The underlying mechanism of its anti-inflammatory action is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the Keap1/Nrf2/HO-1 axis.[7]
Antifungal Activity
Verazine is recognized as an antifungal agent, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not extensively detailed in the provided search results.[4] Its utility in studying fungal infections has been noted.[4]
Role in the Hedgehog Signaling Pathway
Verazine is a crucial intermediate in the biosynthesis of cyclopamine, a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is vital during embryonic development and its aberrant activation is implicated in several cancers.[9][10] Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (SMO) receptor, a key component of the Hh pathway.[6] While Verazine is a direct precursor to this inhibitor, current research does not indicate that Verazine itself is a potent inhibitor of the Hedgehog pathway.
Biosynthesis and Chemical Synthesis
Biosynthetic Pathway of Verazine
The biosynthesis of Verazine in Veratrum species begins with cholesterol. A series of enzymatic reactions, catalyzed by cytochrome P450 enzymes and a transaminase, convert cholesterol into Verazine.
The key enzymatic steps are:
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22-hydroxylation of cholesterol: Catalyzed by CYP90B27.
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26-hydroxylation/oxidation of 22-hydroxycholesterol: Catalyzed by CYP94N1.
-
Transamination at C-26: The aldehyde group is converted to an amino group by a γ-aminobutyrate transaminase (GABAT).
-
Oxidation at C-22 and cyclization: The C-22 hydroxyl group is oxidized by CYP90G1, leading to spontaneous cyclization to form Verazine.[11]
This pathway has been successfully reconstituted in heterologous systems like Nicotiana benthamiana and Saccharomyces cerevisiae for the production of Verazine.[3][12]
Caption: Biosynthetic pathway of Verazine from cholesterol.
Stereoselective Chemical Synthesis
An efficient stereoselective synthesis of (-)-Verazine has been developed starting from the abundant natural product, (-)-diosgenin.[13] The synthesis involves a key cascade ring-switching process to open the E-ring of the furostan skeleton and construct a chiral six-membered lactone intermediate.[13][14] This is followed by a series of functional group manipulations and a final cascade reduction/cyclization to yield Verazine.[14]
Caption: Simplified workflow for the chemical synthesis of Verazine.
Experimental Protocols
Extraction of Verazine from Plant Material (General Protocol)
This protocol is a general guide for the extraction of steroidal alkaloids from Veratrum species.
-
Plant Material Preparation: The roots and rhizomes of the selected Veratrum species are collected, washed, dried, and ground into a coarse powder.
-
Maceration: The powdered plant material is soaked in a suitable solvent, such as 75% ethanol, in a sealed container for a period of at least three days with occasional agitation.[15]
-
Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the total alkaloids.
-
Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to isolate Verazine. Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated Verazine is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[15]
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages
This protocol is based on the methodology described for testing the anti-inflammatory effects of Verazine on RAW264.7 macrophages.[7]
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Verazine (e.g., 2.5, 5, 10, 20, 30 μM). The cells are pre-treated for 2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) at a final concentration of 1 μg/mL to induce an inflammatory response. The cells are incubated for a further 18-24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (MTS/MTT Assay): A cell viability assay is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of Verazine.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of Verazine.
Antifungal Susceptibility Testing (General Broth Microdilution Protocol)
This is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent like Verazine.
-
Fungal Inoculum Preparation: A suspension of the test fungus is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mL) in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution of Verazine: A two-fold serial dilution of Verazine is prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without Verazine) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of Verazine that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Signaling Pathways and Logical Relationships
Anti-inflammatory Signaling Cascade
Verazine's anti-inflammatory effects are mediated through the modulation of key signaling pathways in macrophages.
Caption: Verazine's anti-inflammatory mechanism of action.
Hedgehog Signaling Pathway and Verazine's Role as a Precursor
This diagram illustrates the canonical Hedgehog signaling pathway and the position of Verazine as a precursor to the inhibitor cyclopamine.
Caption: Hedgehog signaling pathway and Verazine's role as a precursor.
Conclusion
Verazine is a multifaceted steroidal alkaloid with significant biological activities and serves as a key precursor to the important Hedgehog pathway inhibitor, cyclopamine. Its anti-inflammatory properties, mediated through the NF-κB and Nrf2 pathways, make it a compound of interest for further investigation in inflammatory disease models. The elucidation of its biosynthetic and synthetic pathways provides opportunities for the production and derivatization of Verazine for future drug development and biological studies. This technical guide provides a foundational understanding of Verazine for researchers and scientists in the field.
References
- 1. PhytoBank: Showing Verazine (PHY0047784) [phytobank.ca]
- 2. researchgate.net [researchgate.net]
- 3. Identification of genes involved in verazine biosynthesis in Veratrum grandiflorum and their heterologous production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Verazine | C27H43NO | CID 161052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopamine - Wikipedia [en.wikipedia.org]
- 7. Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
- 10. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient heterologous biosynthesis of verazine, a metabolic precursor of the anti-cancer drug cyclopamine, in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
